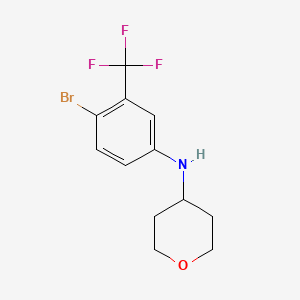
3-Fluoro-4-propoxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-propoxybenzonitrile: is an organic compound with the molecular formula C10H10FNO It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the third position and a propoxy group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-propoxybenzonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorobenzonitrile with propyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. The use of catalysts and phase transfer agents can further improve the reaction rate and selectivity.
化学反応の分析
Types of Reactions: 3-Fluoro-4-propoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 3-fluoro-4-propoxybenzaldehyde or 3-fluoro-4-propoxybenzoic acid.
Reduction: Formation of 3-fluoro-4-propoxybenzylamine.
科学的研究の応用
3-Fluoro-4-propoxybenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Agriculture: Explored for its use in the synthesis of agrochemicals and pesticides.
作用機序
The mechanism of action of 3-Fluoro-4-propoxybenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The fluoro and propoxy groups influence the reactivity and selectivity of the compound in these reactions. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions.
類似化合物との比較
3-Fluoro-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a propoxy group.
3-Fluoro-4-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of a propoxy group.
4-Fluorobenzonitrile: Lacks the propoxy group, making it less versatile in certain reactions.
Uniqueness: 3-Fluoro-4-propoxybenzonitrile is unique due to the presence of both fluoro and propoxy groups, which provide a balance of electronic and steric effects. This makes it a valuable intermediate in organic synthesis, offering a combination of reactivity and selectivity that is not easily achieved with other similar compounds.
特性
IUPAC Name |
3-fluoro-4-propoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSZVODSUCBKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-N-[2-(pyrrolidin-1-YL)ethyl]butanamide](/img/structure/B7863352.png)
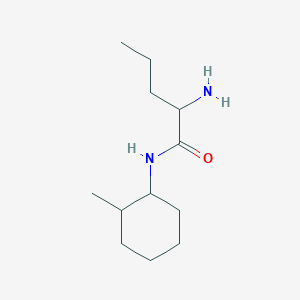
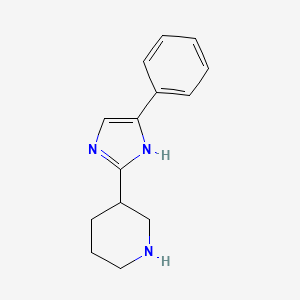
![Tert-butyl 4-[(cyclohexylmethyl)amino]piperidine-1-carboxylate](/img/structure/B7863366.png)
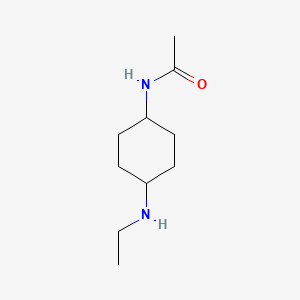
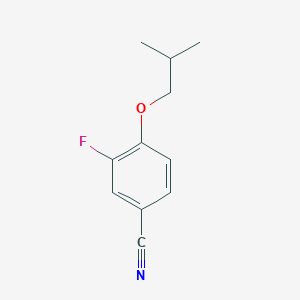
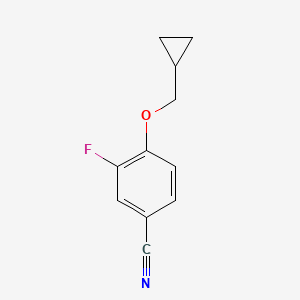
![(Cyclopropylmethyl)[(2,3-difluorophenyl)methyl]amine](/img/structure/B7863420.png)
![N-[(2,3-difluorophenyl)methyl]oxan-4-amine](/img/structure/B7863424.png)

